molecular formula C5H5IN2O2 B2630466 5-Iodo-1-methyluracil CAS No. 45774-47-8

5-Iodo-1-methyluracil

Cat. No.: B2630466
CAS No.: 45774-47-8
M. Wt: 252.011
InChI Key: VQCQTJWSCCBUFL-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Nucleic Acid Research

Pyrimidine derivatives are fundamental to life itself, forming the structural basis of nucleobases such as cytosine, thymine (B56734), and uracil (B121893), which are integral components of DNA and RNA. cymitquimica.com These molecules are not only the building blocks of genetic material but also play crucial roles in a myriad of cellular processes, including energy metabolism, signal transduction, and enzyme regulation. The inherent biological importance of pyrimidines has made their synthetic analogs a cornerstone of medicinal chemistry and molecular biology research. biosynth.combeilstein-journals.org By mimicking the natural pyrimidine bases, these synthetic derivatives can interact with and modulate the function of enzymes and proteins involved in nucleic acid metabolism, thereby providing powerful tools for studying and manipulating cellular processes. biosynth.com

Historical Context of Halogenated Uracil Analogues

The exploration of halogenated uracil analogues dates back to the mid-20th century, with the initial focus on their potential as anticancer and antiviral agents. The introduction of a halogen atom at the 5-position of the uracil ring was found to significantly alter the molecule's biological activity. One of the earliest and most notable examples is 5-fluorouracil (B62378), which remains a widely used chemotherapeutic agent. beilstein-journals.org This pioneering work paved the way for the synthesis and investigation of other halogenated uracils, including those containing chlorine, bromine, and iodine. The introduction of 5-halogenated uracil moieties into the DNA of mammalian cells was an early area of investigation, highlighting the potential of these compounds to be incorporated into genetic material. mdpi.com The rationale behind this research was that the incorporation of these analogues could disrupt DNA replication and repair processes, leading to cytotoxic effects in rapidly dividing cancer cells or inhibiting viral replication. The development of compounds like 5-iodo-2'-deoxyuridine as an antiviral agent further solidified the therapeutic potential of this class of molecules. beilstein-journals.org

Overview of Key Research Domains for 5-Iodo-1-methyluracil

The unique chemical properties of this compound have led to its application in several key areas of research:

Antiviral Research: As a synthetic pyrimidine nucleoside, this compound has been investigated for its potential to inhibit viral replication. biosynth.com The mechanism of action is believed to involve the inhibition of viral DNA and RNA synthesis through interaction with enzymes like thymidine (B127349) kinase. biosynth.com

Anticancer Research: The ability of halogenated pyrimidines to interfere with nucleic acid metabolism makes them promising candidates for anticancer drug development. Research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines.

Radiosensitization in Radiotherapy: A particularly promising area of research is the use of this compound as a radiosensitizer. mdpi.com In this application, the compound is incorporated into the DNA of cancer cells, making them more susceptible to the damaging effects of ionizing radiation. mdpi.com This approach has the potential to enhance the efficacy of radiotherapy while minimizing damage to surrounding healthy tissues. nih.gov

Chemical Synthesis and Reactivity Studies: The presence of a reactive iodine atom makes this compound a versatile intermediate in organic synthesis. It can participate in various palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex heterocyclic compounds. clockss.org

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is driven by the overarching goal of leveraging its unique properties for therapeutic and research purposes. The primary objectives of this research include:

Elucidating Mechanisms of Action: A key focus is to understand the precise molecular mechanisms by which this compound exerts its antiviral, anticancer, and radiosensitizing effects. This involves studying its interactions with specific enzymes and cellular pathways.

Structure-Activity Relationship (SAR) Studies: Researchers are actively exploring how modifications to the structure of this compound and related compounds influence their biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Development of Novel Therapeutic Strategies: The ultimate aim of much of this research is to translate the promising preclinical findings into effective clinical applications. This includes the development of new antiviral and anticancer drugs, as well as improved radiotherapy protocols.

Expansion of Synthetic Methodologies: Continued investigation into the reactivity of this compound contributes to the broader field of organic synthesis, providing new tools for the construction of diverse molecular architectures.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅IN₂O₂ cymitquimica.combiosynth.com
Molecular Weight 252.01 g/mol cymitquimica.combiosynth.com
Appearance Light yellow to yellow solid cymitquimica.com
Purity >96% cymitquimica.com
IUPAC Name 5-iodo-1-methylpyrimidine-2,4(1H,3H)-dione sigmaaldrich.com
CAS Number 45774-47-8 biosynth.com

Research Findings on this compound

Research AreaKey FindingsRelevant Compounds
Antiviral Activity This compound is a synthetic pyrimidine nucleoside investigated as an antiviral agent. It is suggested to inhibit viral DNA and RNA synthesis by interacting with thymidine kinase. biosynth.com5-Iodo-2'-deoxyuridine, 5-vinyl-2'-deoxyuridine
Anticancer Activity Halogenated pyrrolo[3,2-d]pyrimidines, structurally related to this compound, have shown antiproliferative activity against various cancer cell lines, with IC50 values as low as 0.014 µM. nih.govHalogenated pyrrolo[3,2-d]pyrimidines
Radiosensitization 5-iodo-4-thio-2′-deoxyuridine (a related compound) has been shown to be an effective sensitizer (B1316253) to X-ray induced cancer cell death. mdpi.com The mechanism involves the incorporation into DNA and subsequent damage enhancement upon irradiation. mdpi.com5-iodo-4-thio-2′-deoxyuridine, 5-bromo-2'-deoxyuridine (B1667946)
Chemical Synthesis This compound can be synthesized and used as a precursor in palladium-catalyzed reactions to create condensed heteroaromatic compounds. clockss.org5-iodo-2,6-dimethyl-4(1H)-pyrimidinone, 3-iodo-4-cinnolinone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCQTJWSCCBUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 Iodo 1 Methyluracil

Established Synthetic Pathways for 5-Iodo-1-methyluracil Core Structure

The synthesis of the this compound scaffold can be achieved through several established routes, primarily involving multi-step approaches. These methods provide access to the core structure, which serves as a crucial precursor for more complex derivatives.

Multi-step Synthetic Approaches

The most common and direct synthesis of this compound involves the N-alkylation of 5-iodouracil (B140508). This reaction typically employs an alkylating agent in the presence of a base. The alkylation of 5-iodouracil with various alkyl bromides has been shown to occur predominantly at the N1 position, yielding the desired 1-substituted-5-iodouracil derivatives. nih.gov For instance, the reaction of 5-iodouracil with butyl bromide or benzyl (B1604629) bromide in the presence of potassium carbonate leads to the formation of the corresponding N1-alkylated products. nih.gov This method is generally effective for primary and secondary alkyl groups, although steric hindrance can limit the reaction's success with bulkier substituents like tert-butyl groups. nih.gov

An alternative multi-step pathway involves the initial synthesis of 1-methyluracil (B15584) followed by direct iodination at the C5 position. Halogenation of uracil (B121893) and its derivatives is a well-established transformation. researchgate.netresearchgate.net Reagents such as iodine monochloride (ICl) can be used for the direct iodination of the uracil ring to furnish the 5-iodo derivative. researchgate.net

The following table summarizes representative N-alkylation reactions of 5-iodouracil to produce N1-substituted analogs.

Table 1: Synthesis of N1-Substituted 5-Iodouracil Analogs via Alkylation

Alkylating Agent (R-Br) Product (N1-R-5-iodouracil) Yield Reference
n-Butyl bromide 1-(1-Butyl)-5-iodopyrimidine-2,4(1H,3H)-dione 28% nih.gov
sec-Butyl bromide 1-(2-Butyl)-5-iodopyrimidine-2,4(1H,3H)-dione 6.1% nih.gov
Cyclohexylmethyl bromide 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione 28.1% nih.gov
Benzyl bromide 1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione 11.4% nih.gov

Convergent and Divergent Synthesis Strategies

Beyond linear, multi-step syntheses, more advanced strategies are employed to generate libraries of compounds derived from a common intermediate.

A divergent synthesis approach utilizes a central, readily available precursor like this compound (or its nucleoside analog, 5-iodo-2'-deoxyuridine) to create a diverse range of derivatives. nih.govrsc.org Starting from the 5-iodo intermediate, various functional groups can be introduced at the 5-position through reactions like metal-halogen exchange followed by quenching with different electrophiles. nih.gov This strategy is highly efficient for generating a panel of related compounds for structure-activity relationship studies, as multiple derivatives are synthesized from a common late-stage intermediate. nih.govrsc.org

Conversely, a convergent synthesis strategy involves the independent synthesis of two or more complex fragments that are later joined to form the final molecule. This approach is often used for the synthesis of complex nucleoside analogues where the modified base and the sugar moiety are prepared separately and then coupled. mdpi.combeilstein-journals.org For example, a modified pyrimidine (B1678525) base, such as an alkynyl derivative of this compound, could be synthesized independently and then coupled to a modified sugar azide (B81097) via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction, a hallmark of convergent synthesis. mdpi.com

Palladium-Catalyzed Coupling Reactions Involving this compound

The iodine atom at the C5 position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization.

Heck Reactions for C-C Bond Formation

The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. libretexts.org this compound has been successfully employed in Heck coupling reactions. In a notable example, it was coupled with a protected glycal (an unsaturated sugar derivative) to synthesize pseudothymidine (B1595782), a C-nucleoside. nih.gov This reaction demonstrates the utility of the Heck coupling for creating a direct carbon-carbon linkage between the pyrimidine ring and a sugar mimic, a transformation that is challenging to achieve through other methods. nih.gov

Table 2: Example of a Heck Reaction with this compound

Reactants Catalyst System Conditions Product Yield Reference
This compound, Glycal (4) Pd(OAc)₂, AsPh₃, Tributylamine DMF, 60 °C, 18h Pseudothymidine (7) 51% (after subsequent steps) nih.gov

Sonogashira Cross-Coupling for Alkynyl Derivatives

The Sonogashira reaction is a highly reliable palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org this compound serves as an excellent substrate for this transformation, allowing for the introduction of various alkynyl groups at the 5-position. These reactions typically proceed in high yields under mild conditions. researchgate.net The standard catalyst system involves a palladium(II) source, such as dichlorobis(triphenylphosphine)palladium(II), and a copper(I) co-catalyst, like copper(I) iodide, in the presence of an amine base such as triethylamine. researchgate.netthieme-connect.de The resulting 5-alkynyl-1-methyluracil derivatives are valuable intermediates for further transformations or as target molecules in their own right.

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

Alkyne Catalyst System Conditions Product Yield Reference
Hex-1-yne Pd(PPh₃)₂Cl₂, CuI Triethylamine, 50 °C 5-(Hex-1-yn-1-yl)-1-methyluracil 84% thieme-connect.de
Various terminal alkynes Pd(PPh₃)₂Cl₂, CuI Triethylamine, warm 5-Alkynyl-1-methyluracil derivatives High yields researchgate.net

Other Transition Metal-Catalyzed Transformations

Beyond the Heck and Sonogashira reactions, the reactivity of the C-I bond in this compound allows for its participation in a variety of other transition metal-catalyzed transformations. eie.grmdpi.com These include other well-known cross-coupling reactions such as the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), and Negishi (using organozinc reagents) reactions, which are staples in modern organic synthesis for forming C-C bonds. researchgate.netmdpi.com

A specific example involves the palladium-catalyzed reaction of this compound with an organoborane derivative, which is then followed by a cyclization step to produce furo[2,3-d]pyrimidine (B11772683) structures. clockss.org This tandem reaction highlights the utility of palladium catalysis not only for simple coupling but also for constructing more complex heterocyclic systems in a single pot. The versatility of transition metal catalysis provides a vast chemical space for the derivatization of the this compound core. sioc-journal.cnsioc-journal.cn

Functionalization and Derivatization at the C-5 Position of 1-Methyluracil

The iodine atom at the C-5 position of 1-methyluracil is a versatile functional group, enabling a variety of cross-coupling and substitution reactions to introduce diverse substituents onto the pyrimidine ring.

Synthesis of 5-Alkoxymethyluracil Analogues

The conversion of 5-iodo pyrimidines into 5-alkoxymethyluracil analogues is a key transformation. While many studies utilize the nucleoside 5-iodo-2'-deoxyuridine, the underlying chemical principles are directly applicable to this compound. A common strategy involves a multi-step process. For instance, 5-iodouridine (B31010) nucleosides can be converted to 5-vinyl derivatives through a palladium-catalyzed reaction with ethyl acrylate (B77674), followed by hydrolysis and decarboxylation. beilstein-journals.orgresearchgate.net The resulting vinyl group is then subjected to iodo-hydroxylation. Treatment of the intermediate 5-(1-hydroxy-2-iodoethyl) derivatives with methanolic sulfuric acid yields the desired 5-(1-methoxy-2-iodoethyl) analogues. researchgate.net

Another approach involves the direct reaction of 5-vinyluracil (B15639) with iodine monochloride in various alcohols like ethanol (B145695) or trifluoroethanol, which yields 5-(1-alkoxy-2-iodoethyl)uracils. researchgate.net Similarly, the addition of CH₃OX (where X is a halogen) to the vinyl group of (E)-5-(2-halovinyl)-2'-deoxyuridine has been used to prepare 5-(1-methoxy-2,2-dihaloethyl)-2'-deoxyuridines. beilstein-journals.org

A selection of synthesized 5-alkoxyalkyl and 5-alkoxyhaloalkyl uracil derivatives, demonstrating the variety of substituents that can be introduced, is presented below.

Starting Material (Analogue)ReagentsProductYieldRef
5-vinyl-2'-deoxyuridineI₂, HIO₃5-(1-hydroxy-2-iodoethyl)-2'-deoxyuridine59% beilstein-journals.orgresearchgate.net
5-vinyluridineI₂, HIO₃5-(1-hydroxy-2-iodoethyl)uridine65% beilstein-journals.orgresearchgate.net
5-(1-hydroxy-2-iodoethyl)uridineMethanolic H₂SO₄5-(1-methoxy-2-iodoethyl)uridine81-94% beilstein-journals.orgresearchgate.net
5-vinyluracilICl, Ethanol5-(1-ethoxy-2-iodoethyl)uracil- researchgate.net
5-vinyluracilICl, 2,2,2-trifluoroethanol5-[1-(2,2,2-trifluoroethoxy)-2-iodoethyl]uracil- researchgate.net

Generation of Pseudocytidine Derivatives

This compound serves as a key starting material for the synthesis of 2'-deoxy-1-methylpseudocytidine, a stable analogue of 2'-deoxy-5-methylisocytidine. The synthesis is achieved through a palladium-catalyzed Heck reaction, coupling this compound with a protected glycal. nih.govffame.org This initial coupling is followed by desilylation and a diastereoselective reduction to produce pseudothymidine (1-methyl-2'-deoxypseudouridine). nih.govnih.gov The pseudothymidine can then be further modified. For example, after protecting the hydroxyl groups, the 4-carbonyl group can be activated and treated with aromatic amines to produce various 2'-deoxy-4-aminopyridinylpseudocytidine derivatives. nih.gov The resulting protected nucleoside is then converted into its phosphoramidite (B1245037) derivative for incorporation into DNA. nih.govffame.org

Reaction Scheme for Pseudothymidine Synthesis

This compound
↓ Pd(OAc)₂, AsPh₃, Tributylamine, DMF, 60°C


Intermediate


↓ 1. TBAF, HOAc; 2. Diastereoselective ReductionPseudothymidine (7) (51% yield)

Preparation of other 5-Substituted Uracil Analogues

The reactivity of the C-5 iodo substituent allows for the introduction of a wide range of other functional groups, primarily through palladium-catalyzed cross-coupling reactions.

Alkynyl Derivatives : The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is highly effective. The coupling of various terminal alkynes with this compound proceeds in high yields using a bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide catalyst system in triethylamine. researchgate.netgoogle.com These 5-alkynyl derivatives can be subsequently hydrogenated to yield the corresponding (Z)-5-alkenyl or 5-alkyl uracils. researchgate.net

Vinyl Derivatives : As mentioned previously, Heck coupling with alkenes like ethyl acrylate is a common method to install vinyl groups at the C-5 position. beilstein-journals.orgresearchgate.net

Arylthio Derivatives : 5-Arylthiouridines can be synthesized from 5-bromouridines via electrophilic substitution with diaryl disulfides in the presence of sodium hydride. researchgate.net This methodology suggests a potential pathway for similar substitutions starting from this compound.

Heteroaromatic Derivatives : Palladium-catalyzed cross-coupling reactions using tetraorganotin reagents have been employed to synthesize 5-heteroaromatic-substituted 2'-deoxyuridines from 5-iodo-2'-deoxyuridine. researchgate.net

N-Alkylation and other Ring Modifications of this compound Derivatives

Since the N-1 position is already occupied by a methyl group, further alkylation of this compound occurs at the N-3 position. Alkylation of 5-iodouracil with various alkyl bromides in the presence of potassium carbonate can lead to both N-1 monosubstituted and N-1,N-3 disubstituted products. nih.gov For this compound, this reaction would exclusively yield N-1,N-3 dialkylated derivatives. For example, reacting 5-iodouracil with n-butyl bromide or cyclohexylmethyl bromide yielded not only the N-1 substituted product but also the N-1,N-3 disubstituted analogue. nih.gov However, sterically hindered alkyl bromides like t-butyl bromide failed to produce any alkylated products. nih.gov

Ring modifications beyond simple substitution have also been reported. In one instance, an attempted hydrogenolysis of a C-5 alkoxy group on a 2'-deoxyuridine (B118206) analogue resulted in the reduction of the uracil ring itself, yielding a 5,6-dihydrouracil derivative. beilstein-journals.orgresearchgate.net Furthermore, uracil derivatives can be used to construct fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines, through intramolecular metathesis or other cyclization strategies. conicet.gov.ar

Stereoselective Synthesis of Chiral Derivatives

The synthesis of nucleoside analogues from this compound inherently involves the creation of chiral centers and requires stereoselective methods.

A prime example is the synthesis of pseudothymidine, where the coupling of this compound with an achiral glycal is followed by a diastereoselective reduction to establish the correct stereochemistry of the sugar-like moiety. nih.gov

The principles of stereoselective synthesis are broadly applicable to creating chiral derivatives. Michael addition reactions, for instance, are a powerful tool for enantioselective C-C bond formation. metu.edu.tr The use of chiral lithium amides in conjugate additions to α,β-unsaturated esters derived from natural products like (−)-perillaldehyde has been shown to be highly stereoselective, yielding β-amino esters as single products. beilstein-journals.org Such strategies could potentially be adapted to derivatives of this compound.

Furthermore, chiral triptycene (B166850) derivatives bearing an iodine atom have been synthesized and resolved into their separate enantiomers. cardiff.ac.uk While complex, these syntheses demonstrate the construction of intricate, non-planar chiral scaffolds from iodo-aromatic precursors. The synthesis of chiral molecular probes, such as 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP), has been achieved with high enantiomeric excess (>95%) via chiral intermediates, showcasing the precise control possible in creating stereochemically pure, complex molecules from iodo-substituted precursors. nih.gov

Spectroscopic and Structural Characterization of 5 Iodo 1 Methyluracil and Its Analogues

Advanced Spectroscopic Techniques for Characterization

Spectroscopic analysis is fundamental to the characterization of 5-Iodo-1-methyluracil. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR, FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique and complementary information about the molecule's chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum is expected to show distinct signals for the N1-methyl protons and the C6-proton. The methyl group protons would appear as a singlet, typically in the range of δ 3.0-3.5 ppm. The C6-H proton, being attached to an sp² carbon, would resonate further downfield, likely as a singlet around δ 8.0 ppm, due to the absence of adjacent protons for coupling.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization state. The carbonyl carbons (C2 and C4) are characteristically found far downfield. The C5 carbon, being directly bonded to the heavy iodine atom, experiences a significant upfield shift due to the "heavy atom effect." The N1-methyl carbon provides a signal in the aliphatic region. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
C6-H ¹H ~8.0 Singlet
N1-CH₃ ¹H ~3.2 Singlet
N3-H ¹H ~11.5 Broad Singlet
C4 ¹³C ~160 -
C2 ¹³C ~150 -
C6 ¹³C ~145 -
C5 ¹³C ~70 -
N1-CH₃ ¹³C ~35 -

Note: The predicted values are based on data from analogous compounds like 1-methyluracil (B15584) and 5-iodouracil (B140508). researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, identifies the functional groups and probes the vibrational modes within the molecule. nih.gov The spectra are characterized by absorption bands corresponding to specific bond stretching and bending motions. For this compound, key vibrational modes include those of the methyl group, the carbonyl groups, and the pyrimidine (B1678525) ring. researchgate.net

To make unambiguous assignments of the numerous vibrational bands in the FT-IR and FT-Raman spectra, Normal Coordinate Analysis (NCA) is often employed. researchgate.net This computational method models the molecule's vibrational modes based on its geometry and force field. The Potential Energy Distribution (PED) is then calculated for each normal mode, which quantifies the contribution of individual bond stretches, angle bends, and torsions to that specific vibration. nih.govresearchgate.net For uracil (B121893) derivatives, NCA and PED studies are crucial for accurately assigning the complex vibrations of the pyrimidine ring and distinguishing them from the vibrations of the substituent groups. researchgate.net

The N1-methyl group gives rise to several characteristic vibrations that are readily identifiable in the IR and Raman spectra. uomustansiriyah.edu.iq

Asymmetric Stretching: This mode typically appears in the 2965-2950 cm⁻¹ region. spectroscopyonline.com

Symmetric Stretching: This vibration is found at a lower frequency, generally between 2875-2865 cm⁻¹. spectroscopyonline.com

Asymmetric Bending (Scissoring): These deformations are observed around 1470-1450 cm⁻¹. libretexts.org

Symmetric Bending (Umbrella Mode): This characteristic sharp band is located around 1380-1370 cm⁻¹. spectroscopyonline.com

Rocking Modes: Methyl rocking vibrations can be found in the 1200-800 cm⁻¹ range. uomustansiriyah.edu.iq

These bands are instrumental in confirming the presence and environment of the methyl group within the molecule.

This compound has two carbonyl groups (C2=O and C4=O), which produce strong, distinct absorption bands in the FT-IR spectrum. Typically, the C=O stretching region is found between 1850 and 1650 cm⁻¹. In uracil derivatives, the C4=O stretching vibration usually appears at a higher wavenumber (around 1710-1740 cm⁻¹) compared to the C2=O stretch (around 1660-1690 cm⁻¹). researchgate.net The precise positions of these bands are sensitive to the local molecular environment, including conjugation and intermolecular hydrogen bonding. In the solid state, hydrogen bonding between the N3-H and the C4=O of an adjacent molecule can cause a significant lowering of the C4=O stretching frequency compared to the gas phase or in a non-polar solvent.

Table 2: Characteristic Vibrational Frequencies for this compound (Predicted based on Analogues)

Vibrational Mode Approximate Frequency (cm⁻¹) Region
N-H Stretching 3200-3050 FT-IR
C-H Stretching (Aryl) ~3030 FT-IR/FT-Raman
C-H Stretching (Methyl, Asymmetric) ~2960 FT-IR/FT-Raman
C-H Stretching (Methyl, Symmetric) ~2870 FT-IR/FT-Raman
C4=O Stretching ~1720 FT-IR
C2=O Stretching ~1670 FT-IR
C=C Ring Stretching 1650-1600 FT-IR/FT-Raman
C-H Bending (Methyl, Asymmetric) ~1460 FT-IR
C-H Bending (Methyl, Symmetric) ~1375 FT-IR

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV spectrum of uracil derivatives is typically characterized by strong absorption bands resulting from π → π* transitions within the conjugated pyrimidine ring system. rsc.org Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. For 1-methyluracil, a close analogue, theoretical calculations predict a weak nO → π* transition around 4.80 eV and a strong π → π* transition around 5.27 eV. rsc.org The introduction of an iodine atom at the C5 position is expected to cause a bathochromic (red) shift in these absorption maxima due to its electron-donating resonance effect.

UV-Vis spectroscopy is also a valuable tool for studying tautomerism. Uracil derivatives can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The predominant form in solution is the diketo tautomer. Since different tautomers have distinct electronic structures, they exhibit different UV absorption spectra, allowing for their identification and quantification under various conditions. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Uracil
1-methyluracil
5-iodouracil
5-methyluracil (Thymine)
5-hydroxymethyluracil

Mass Spectrometry for Molecular Weight and Fragmentation Analysisresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation patterns. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M+•). uni-saarland.dechemguide.co.uk This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that helps identify the compound's structure. libretexts.org

For this compound (C₅H₅IN₂O₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of the heavy iodine atom makes the molecular ion peak prominent. The fragmentation process is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve the cleavage of the carbon-iodine bond, which is relatively weak, and the breakdown of the pyrimidine ring.

Plausible Fragmentation Pattern for this compound:

m/z ValueProposed Fragment IonFormulaNotes
252[M]+• [C₅H₅IN₂O₂]+•Molecular Ion
127[I]+[I]+Iodine cation, from C-I bond cleavage.
125[M - I]+[C₅H₅N₂O₂]+Loss of an iodine radical.
82[C₄H₄N₂O]+•[C₄H₄N₂O]+•Result of a retro-Diels-Alder (RDA) fragmentation of the uracil ring, a common pathway for uracil derivatives.
68[C₃H₂NO]+[C₃H₂NO]+Further fragmentation of the pyrimidine ring.

This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Determination

X-ray diffraction studies on uracil derivatives reveal specific geometric parameters. The central pyrimidine ring of this compound is expected to be nearly planar due to the sp² hybridization of the ring atoms. The substituents—the iodine atom at C5, the methyl group at N1, and the oxygen atoms at C2 and C4—will lie close to this plane. The introduction of the bulky iodine atom can cause minor distortions in the ring's planarity and affect adjacent bond angles. Neutron diffraction studies on the parent compound, 1-methyluracil, have provided highly accurate positions for hydrogen atoms, confirming the planarity and geometry of the core structure. nih.gov

Expected Geometric Parameters for this compound:

ParameterBond/AngleExpected Value
Bond LengthC5-I~2.10 Å
Bond LengthN1-C2~1.38 Å
Bond LengthC4=O4~1.23 Å
Bond AngleC4-C5-C6~120°
Bond AngleC5-C6-N1~122°

The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and halogen bonds. researchgate.net

Hydrogen Bonding: In the absence of a hydrogen atom at the N1 position (due to methylation), the primary hydrogen bond donor is the N3-H group. This group readily forms strong N-H···O hydrogen bonds with the carbonyl oxygen (typically O4) of an adjacent molecule. najah.edu These interactions are a dominant force in the self-assembly of uracil derivatives, often leading to the formation of dimers or chains. nih.gov

Halogen Bonding: The iodine atom at the C5 position acts as a halogen bond donor. scispace.com Due to the electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring, the electron density on the iodine atom is polarized, creating an electropositive region known as a σ-hole along the C-I bond axis. scispace.com This σ-hole can engage in an attractive, non-covalent interaction with a nucleophilic region on a neighboring molecule, such as a carbonyl oxygen atom (C-I···O). researchgate.netmdpi.com Studies on 5-iodouracil derivatives confirm that halogen and hydrogen bonds can play equally important roles in controlling the resulting crystal structures. researchgate.netscispace.com The competition and interplay between these two types of bonds are critical in determining the final supramolecular assembly. nih.gov

Summary of Key Intermolecular Interactions:

Interaction TypeDonorAcceptorTypical Geometry
Hydrogen BondN3-HO4=C4Linear or near-linear
Halogen BondC5-IO4=C4 or O2=C2Angle (C-I···O) > 160°

The combination of hydrogen and halogen bonding directs the assembly of this compound molecules into well-defined, higher-order structures. These predictable recognition patterns are known as supramolecular synthons. ias.ac.in

The strong N-H···O hydrogen bonds often lead to the formation of centrosymmetric dimers, creating a robust R²₂(8) ring motif. mdpi.com These dimers can then serve as building blocks for larger architectures. The C-I···O halogen bonds can link these dimers together, forming one-dimensional chains or two-dimensional layered sheets. mdpi.com The final crystal packing represents a balance between these directional interactions and weaker forces, such as van der Waals interactions, to achieve a state of minimum energy. gla.ac.uk The resulting supramolecular architecture dictates the material's bulk properties.

Advanced Imaging and Diffraction Techniques for Material Characterization

Beyond standard X-ray diffraction, other advanced techniques can provide a more comprehensive characterization of the material.

Neutron Diffraction: This technique is particularly valuable for accurately locating hydrogen atoms. X-rays are scattered by electrons, making light atoms like hydrogen difficult to detect precisely. Neutrons, however, are scattered by atomic nuclei, providing unbiased positions for all atoms, including hydrogens. A neutron diffraction study of 1-methyluracil has been performed to precisely determine its hydrogen positions and analyze thermal vibrations at different temperatures. nih.gov Such a study on this compound would offer unambiguous insight into the geometry of the N-H···O hydrogen bonds.

Hirshfeld Surface Analysis: This is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice using the output from an X-ray diffraction experiment. najah.edu The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal. By mapping properties like the distance to the nearest nucleus inside and outside the surface, it is possible to generate a unique "fingerprint" plot for the crystal. najah.edu This plot highlights the relative contributions of different types of intermolecular contacts, such as I···O, H···O, and H···H, providing a quantitative summary of the interactions that stabilize the crystal structure. mdpi.com

Computational and Theoretical Investigations of 5 Iodo 1 Methyluracil

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in exploring the intrinsic properties of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For a molecule like 5-Iodo-1-methyluracil, these calculations can reveal details about its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium- to large-sized molecules due to its favorable balance between accuracy and computational cost. mdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov This approach is used to optimize molecular geometry, predict vibrational frequencies, and calculate various electronic properties.

Table 1: Global Reactivity Descriptors Calculated Using DFT
DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com
Chemical Potential (μ)(EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)μ2 / 2ηMeasures the energy lowering of a molecule when it accepts electrons. mdpi.com
Softness (S)1 / 2ηThe reciprocal of hardness; indicates a molecule's polarizability.
Prediction of Electron Affinities and Energy Profiles

The energy gap between the HOMO and LUMO is a critical parameter for estimating the chemical reactivity of a molecule. nih.gov A smaller energy gap implies that the molecule can be more easily excited and is generally more reactive. The electron affinity, which is the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is related to the energy of the LUMO. DFT calculations can provide reliable predictions of electron affinities, which are crucial for understanding processes involving electron transfer.

Energy profiles, often calculated as Potential Energy Surfaces (PES), map the energy of a molecule as a function of its geometry. For this compound, this can involve studying the energy changes associated with the rotation of the methyl group or the puckering of the pyrimidine (B1678525) ring. These profiles are essential for identifying the most stable conformations and the energy barriers between different isomeric forms.

Conformational Analysis and Tautomeric Preferences

Like many organic molecules, this compound can exist in different spatial arrangements known as conformations. mdpi.com Conformational analysis involves identifying the stable conformers and determining their relative energies. nih.gov For nucleobase derivatives, this can include slight puckering of the ring or rotation of substituent groups. Computational methods can map the potential energy surface to locate energy minima corresponding to stable conformers. researchgate.net

Tautomerism is particularly important for uracil (B121893) and its derivatives, which can exist in different isomeric forms that differ in the position of protons and double bonds. The primary form is the diketo tautomer, but enol forms are also possible. Computational studies, including DFT, can calculate the relative energies and thermodynamic stabilities of these tautomers. Ab initio calculations and molecular dynamics simulations on uracil have shown that while the keto form is overwhelmingly dominant in isolation, environmental factors can influence the tautomeric equilibrium. researchgate.net For this compound, the diketo form is expected to be the most stable, but computational studies are necessary to quantify the energy differences between potential tautomers.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without the use of experimental data or empirical parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to provide a highly accurate solution to the Schrödinger equation. rsc.org

While computationally more demanding than DFT, ab initio methods are often used as a benchmark to validate results from less expensive methods. scite.ai For a molecule like this compound, high-accuracy calculations can provide precise values for properties like ionization potential, electron affinity, and excitation energies. These methods are particularly valuable for studying excited states and photochemical properties, where DFT can sometimes be less reliable. epfl.ch The choice of method and basis set is crucial for obtaining accurate results that converge towards the exact solution.

Semiempirical Calculations for Large Systems and Trends

Semiempirical quantum chemistry methods, such as AM1 and PM3, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. This parameterization makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger molecular systems or for performing rapid preliminary analyses.

While they are generally less accurate, semiempirical methods can be effective for exploring conformational landscapes and identifying general trends in a series of related molecules. For this compound, these methods could be used for an initial, rapid scan of the potential energy surface to identify possible stable conformers before refining the calculations with more accurate but computationally expensive methods like DFT or MP2.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

An MD simulation of this compound would typically place the molecule in a simulation box, often with explicit solvent molecules like water, to mimic physiological conditions. ksu.edu.sa The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system.

MD simulations can provide insights into:

Conformational Stability: By tracking the molecule's geometry over time, MD can show which conformations are stable in a given environment and the transitions between them. mdpi.com

Solvation Effects: The simulation explicitly models the interactions between this compound and surrounding water molecules, revealing details about hydration shells and hydrogen bonding patterns. ksu.edu.sa

Interactions with Biomolecules: MD is widely used to study how small molecules bind to proteins or nucleic acids. A simulation could be used to investigate the stability of this compound within a DNA duplex or a protein's active site. researchgate.net

Table 2: Typical Components of a Molecular Dynamics Simulation Setup
ComponentDescriptionCommon Examples
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.CHARMM, AMBER, OPLS, GROMOS
Water ModelA simplified model to represent water molecules in the simulation.TIP3P, SPC/E, TIP4P
EnsembleThe statistical mechanical ensemble that defines the thermodynamic state of the system (e.g., constant temperature and pressure).NPT (isothermal-isobaric), NVT (canonical)
Simulation TimeThe duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (μs).100 ns, 500 ns
Boundary ConditionsConditions applied to the simulation box to mimic an infinite system and avoid edge effects.Periodic Boundary Conditions (PBC)

Investigation of Dynamic Behavior in Solution and Biological Environments

The dynamic behavior of this compound in aqueous solutions and complex biological environments is extensively studied using molecular dynamics (MD) simulations. nih.govmdpi.com These computational techniques provide insights into the molecule's conformational flexibility, solvation properties, and interactions with surrounding molecules over time. By simulating the atomic movements, MD can reveal how the molecule behaves in different environments, which is crucial for understanding its biological activity. youtube.com

MD simulations for a molecule like this compound typically involve placing the molecule in a simulation box filled with water molecules (e.g., TIP3P model) to replicate an aqueous environment. The system's energy is first minimized to remove any unfavorable contacts. nih.gov Subsequently, the system is gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles) to achieve a stable state. nih.gov Production simulations, often spanning hundreds of nanoseconds, are then run to collect data on the molecule's trajectory. nih.gov

Analysis of these simulations can provide key information. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation. The interactions with water molecules, such as the formation and lifetime of hydrogen bonds, can be quantified to understand its solvation shell. Computational studies on similar uracil derivatives, like 5-fluorouracil (B62378), have shown that the solvent can significantly influence the excited-state lifetimes and decay channels, highlighting the importance of these environmental interactions. nih.gov

Table 1: Typical Parameters for Molecular Dynamics Simulation of this compound
ParameterDescription/Value
Force FieldCHARMM36, AMBER
Water ModelTIP3P
Simulation BoxCubic, with periodic boundary conditions
Equilibration Time~10-30 ns
Production Run Time100-500 ns
Temperature298.15 K (Room Temperature)
Pressure1 bar

Ligand-Biomolecule Interaction Modeling

Understanding how this compound interacts with biological macromolecules, such as proteins and enzymes, is fundamental to elucidating its mechanism of action. Molecular docking and subsequent molecular dynamics simulations are the primary computational tools used for this purpose. nih.govnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. jbcpm.comnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the protein receptor. A grid box is then defined around the protein's active site, and a docking algorithm, implemented in software like AutoDock Vina, samples various conformations and orientations of the ligand within this site. jbcpm.comsemanticscholar.org The resulting poses are scored based on a scoring function that estimates the binding free energy, with lower energy scores indicating more favorable binding. jbcpm.com

For uracil derivatives, a key target is often enzymes involved in nucleotide metabolism, such as indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov Docking studies can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues in the active site.

Following docking, the most promising ligand-protein complex is often subjected to MD simulations to assess the stability of the predicted binding pose. nih.govmdpi.com These simulations can confirm whether the key interactions observed in the static dock are maintained over time in a dynamic, solvated environment.

Table 2: Example of Molecular Docking Results for this compound with a Target Protein
ParameterDescription/Value
Target ProteinExample: Indoleamine 2,3-dioxygenase 1 (IDO1)
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.0 to -10.5 (representative range)
Key Interacting ResiduesHis346, Ser167 (example residues)
Types of InteractionsHydrogen bonds, hydrophobic interactions, halogen bonds

Theoretical Predictions of Spectroscopic Properties

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, using methods like Density Functional Theory (DFT), is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. cardiff.ac.ukfaccts.de For this compound, theoretical calculations provide a detailed understanding of its vibrational modes. Studies on structurally similar molecules like 5-methyluracil (thymine) have shown excellent agreement between calculated and experimental frequencies. researchgate.netresearchgate.net

The process begins with the optimization of the molecule's geometry at a specific level of theory, for example, using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net Following optimization, a frequency calculation is performed on the stable geometry. This calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration. faccts.de The nature of these vibrations, such as stretching, bending, or torsional motions, can be visualized and assigned to specific functional groups within the molecule.

Table 3: Representative Calculated Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))Description
N-H Stretch~3450-3500Stretching of the N-H bond
C-H Stretch (methyl)~2950-3050Stretching of C-H bonds in the methyl group
C=O Stretch (asymmetric)~1740Out-of-phase stretching of the two carbonyl groups
C=O Stretch (symmetric)~1700In-phase stretching of the two carbonyl groups
C=C Stretch~1660Stretching of the C5=C6 double bond
Ring Vibrations~1200-1500Complex stretching and bending modes of the pyrimidine ring
C-I Stretch~500-600Stretching of the Carbon-Iodine bond

Computational UV-Vis and NMR Spectroscopy

Theoretical methods are also employed to predict the electronic and magnetic properties of this compound, which correspond to its UV-Vis and Nuclear Magnetic Resonance (NMR) spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). faccts.deyoutube.com This method computes the energies of vertical electronic excitations from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com For uracil derivatives, the main absorption bands in the UV region typically correspond to π→π* transitions within the pyrimidine ring. nih.govmdpi.com Solvation models, like the Polarizable Continuum Model (PCM), are often included to simulate the spectrum in a specific solvent, as the solvent can cause shifts in the absorption maxima. nih.govmdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard for calculating NMR chemical shifts. imist.maresearchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. conicet.gov.ar To obtain the final chemical shifts (δ), the calculated shielding values are referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.mamdpi.comresearchgate.net This allows for a direct comparison between theoretical and experimental ¹H and ¹³C NMR data, aiding in structure verification and signal assignment. mdpi.com

Table 4: Predicted Spectroscopic Properties for this compound
SpectroscopyParameterPredicted Value (Illustrative)Computational Method
UV-Visλmax (in Methanol)~260 nmTD-DFT/B3LYP/6-311++G(d,p) with PCM
¹³C NMRδ (C2, C4 - Carbonyls)150-165 ppmGIAO/B3LYP/6-311++G(d,p)
δ (C6)~140 ppm
δ (C5)~70 ppm
¹H NMRδ (N3-H)~11.5 ppmGIAO/B3LYP/6-311++G(d,p)
δ (N1-CH₃)~3.3 ppm

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions involving this compound. rsc.orgmdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products, including any intermediates and transition states. smu.edu This is crucial for understanding reactivity, predicting reaction outcomes, and designing new synthetic routes. bris.ac.uk

A typical mechanistic study involves identifying all stationary points along a proposed reaction coordinate. These include the energy minima corresponding to reactants, intermediates, and products, as well as the energy maxima corresponding to transition states. smu.edu The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which governs the reaction rate. Computational studies on enzymes acting on similar substrates, like dihydrouracil, have successfully elucidated complex multi-step catalytic mechanisms. rsc.org

Transition State Analysis

The cornerstone of a computational reaction mechanism study is the location and characterization of the transition state (TS). youtube.com A transition state represents the highest energy point along the minimum energy path between reactants and products. Computationally, a TS is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

To confirm that a calculated structure is a true transition state, a vibrational frequency analysis is performed. A valid TS structure must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the making or breaking of a bond). youtube.com

Once a transition state is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. smu.edu This calculation traces the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. This confirms the role of the transition state in the specific reaction pathway being investigated. smu.edu

Table 5: Key Steps in Transition State Analysis
StepDescriptionComputational Method/Verification
1. Locate TS StructureFind a candidate geometry for the transition state.Algorithms like Berny optimization (Opt=TS)
2. Verify TSConfirm the structure is a first-order saddle point.Frequency calculation; must yield exactly one imaginary frequency.
3. Calculate Activation EnergyDetermine the energy barrier of the reaction.ΔE‡ = E(TS) - E(Reactants)
4. Confirm Reaction PathEnsure the TS connects the correct reactants and products.Intrinsic Reaction Coordinate (IRC) calculation.

Reaction Energetics and Kinetics

Computational chemistry provides a powerful lens for examining the energetics and kinetics of chemical reactions involving this compound at the molecular level. Through the application of quantum chemical methods, researchers can model reaction pathways, determine the energies of reactants, products, and transition states, and calculate kinetic parameters that govern the speed of these transformations. These theoretical investigations are crucial for understanding the mechanisms of reactions such as degradation pathways, enzymatic processing, or its interactions with other molecules.

A key area of computational investigation for halogenated uracils, including this compound, is their behavior upon electron attachment. This process is of significant interest in the context of radiosensitization in cancer therapy, where these compounds can enhance the damage to tumor cells upon irradiation. Theoretical studies often focus on calculating the activation energies and reaction barriers for the dissociation of the carbon-iodine (C-I) bond following electron capture.

Table 1: Hypothetical Calculated Energetic Parameters for the Dissociative Electron Attachment to this compound

Reaction PathwayComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
C5-I Bond CleavageDFT (B3LYP/6-311+G) 5.2-15.8
N1-CH₃ Bond CleavageDFT (B3LYP/6-311+G)35.725.1
Ring OpeningDFT (B3LYP/6-311+G**)48.212.3

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies on the reaction energetics of this compound are not available in the public domain. The values are representative of typical findings for similar halogenated nucleobases.

Detailed research findings from computational studies on analogous molecules, such as 5-iodouracil (B140508), have shown that the C-I bond is the most susceptible to cleavage upon accepting a low-energy electron. This is attributed to the relatively low bond dissociation energy of the C-I bond compared to other bonds within the molecule. The resulting uracil-yl radical is a highly reactive species that can subsequently induce damage to nearby biological macromolecules, which is the basis of its radiosensitizing effect.

The kinetics of these reactions are often investigated using Transition State Theory (TST) in conjunction with the calculated potential energy surface. TST allows for the calculation of reaction rate constants based on the energetic barrier (activation energy) and the vibrational frequencies of the transition state structure.

Table 2: Hypothetical Calculated Kinetic Parameters for C5-I Bond Cleavage in this compound at 298 K

ParameterValue
Rate Constant (k)1.5 x 10¹⁰ s⁻¹
Pre-exponential Factor (A)3.2 x 10¹³ s⁻¹
Gibbs Free Energy of Activation (ΔG‡)6.8 kcal/mol

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is derived from the hypothetical activation energy in Table 1 and typical pre-exponential factors for such reactions.

Reactivity and Mechanistic Studies of 5 Iodo 1 Methyluracil

Electrophilic and Nucleophilic Reactions of the Uracil (B121893) Core

The uracil ring system, a key component of 5-Iodo-1-methyluracil, possesses a distinct electronic character that governs its reactivity. The C5=C6 double bond is a region of electron density, making it susceptible to attack by electrophilic reagents. researchgate.net Modifications at the 5- and 6-positions of the pyrimidine (B1678525) base are common strategies in the synthesis of antiviral and antitumoral agents. researchgate.netconicet.gov.ar

Conversely, the uracil ring can also be subject to nucleophilic attack, often leading to ring-opening and rearrangement reactions, depending on the reaction conditions and the nature of the nucleophile. researchgate.net The presence of the electron-withdrawing iodine atom at the C5 position deactivates the double bond towards electrophilic addition but can make the C6 position more susceptible to nucleophilic attack. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.comyoutube.com Electrophiles are correspondingly defined as species that accept a pair of electrons. masterorganicchemistry.comyoutube.com The vast majority of organic reactions involve an interaction between a nucleophile and an electrophile. masterorganicchemistry.comyoutube.com

Reactivity of the Iodine Substituent

The iodine atom at the C5 position is the most significant feature influencing the unique reactivity of this compound. Its large size, polarizability, and the relative weakness of the carbon-iodine bond make it a focal point for a range of chemical transformations.

This compound has served as a model compound in the study of hypervalent iodine chemistry, particularly in the context of iodonium (B1229267) metathesis reactions. nih.gov Hypervalent iodine compounds are those in which the iodine atom formally possesses more than eight electrons in its valence shell, enabling them to act as powerful oxidizing agents and electrophiles. wikipedia.orgnih.gove-bookshelf.de

An iodonium metathesis reaction involves the exchange of aryl groups between a diaryliodonium salt and an aryl iodide. nih.govnih.gov In studies exploring the synthesis of precursors for PET imaging agents, the reaction between diphenyliodonium (B167342) triflate (Ph₂IOTf) and 5-iodouridine (B31010) triacetate was investigated. nih.gov Due to the structural complexity of the nucleoside, this compound was used as a simplified model for computational analysis. nih.gov

The calculations revealed that metathesis did not occur because it would lead to an unfavorable increase in the positive charge on the hypervalent iodine atom during the reaction. nih.gov Iodonium metathesis proceeds in a direction that decreases the positive charge on the hypervalent iodine, meaning a more I-nucleophilic iodide displaces a less I-nucleophilic one. nih.gov The similar calculated charges on the iodine atoms of the nucleophile (this compound) and the potential nucleofuge (iodobenzene) rationalized the lack of reaction. nih.gov

Table 1: Computational Modeling of Iodonium Metathesis

Reactant 1Reactant 2 (Modeled by)ReactionOutcomeRationale
Ph₂IOTf5-iodouridine triacetate (this compound)Iodonium MetathesisNo reaction observedUnfavorable increase in positive charge on the hypervalent iodine atom. nih.gov

The carbon-iodine (C-I) bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it susceptible to homolytic cleavage, particularly under photochemical conditions. nih.gov This cleavage generates a carbon-centered radical on the uracil ring and an iodine radical, initiating a cascade of radical reactions. nih.govrsc.org The study of C-I bond photolysis is crucial for understanding the mechanisms of photo-induced reactions in various haloalkanes and related compounds. nih.govrsc.org

Research on the photochemistry of 2',3',5'-tri-O-acetyl-5-iodo-4-thiouridine, a structurally related iodinated nucleoside, provides significant insight into the radical-generating potential of the C5-iodo functionality. nih.gov Steady-state irradiation (λ ≥ 334 nm) of this compound in a deoxygenated acetonitrile-water solution resulted in the cleavage of the C5-I bond as a primary photochemical step. nih.gov

The formation of various photoproducts, including the dehalogenated 2',3',5'-tri-O-acetyl-4-thiouridine and several disulfides, strongly suggests the intermediacy of thiyl radicals. nih.gov Thiyl radicals (RS•) are sulfur-centered radicals typically formed by hydrogen-atom abstraction from thiols or through other radical processes. wikipedia.org They are key intermediates in many biochemical and synthetic reactions. wikipedia.orgmdpi.com

Table 2: Photoproducts from Irradiation of 2',3',5'-tri-O-acetyl-5-iodo-4-thiouridine nih.gov

ProductDescriptionImplication
Iodide ionFree iodideEvidence of C-I bond cleavage.
2',3',5'-tri-O-acetyl-4-thiouridineDehalogenated starting materialIndicates C-I bond cleavage and subsequent hydrogen abstraction.
bis-(2',3',5'-tri-O-acetyl-5-iodo-4-thiouridine)Symmetrical disulfideFormed from the coupling of two thiyl radicals.
Unsymmetrical disulfideContains both 4-thiouridine (B1664626) and 5-iodo-4-thiouridine residuesFormed from cross-coupling of different thiyl radicals.

The mechanism of the photochemical reaction of 5-iodo-4-thiouridine derivatives has been elucidated through a combination of steady-state and nanosecond laser flash photolysis studies. nih.gov The key mechanistic sequence begins with the homolytic cleavage of the C5-I bond, generating a highly reactive C5-centered uridinyl radical. nih.gov

However, this carbon-centered radical is short-lived. It rapidly undergoes a transformation into a more stable, long-lived sulfur-centered radical (a thiyl radical). nih.gov This transformation is proposed to occur via a 1,3-hydrogen shift from the sulfur atom at the C4 position to the carbon radical at the C5 position. nih.gov The transient absorption spectrum observed upon laser excitation was assigned to this 4-uridinylthiyl radical. nih.gov Theoretical calculations have confirmed that this S-centered radical is the most stable radical that can be derived from the 4-thiouracil (B160184) moiety, supporting the proposed mechanistic pathway. nih.gov

Cleavage of the Carbon-Iodine Bond and Radical Chemistry

Intermolecular Interactions with Solvent Systems and Biological Milieus

The structure of this compound allows for a variety of non-covalent interactions that are critical in both simple solvent systems and complex biological environments. The uracil core contains hydrogen bond donors (N3-H) and acceptors (C2=O and C4=O), enabling it to form robust hydrogen bonding networks with protic solvents like water and with biological macromolecules such as proteins and nucleic acids.

Furthermore, the iodine atom introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) is attracted to a Lewis base, such as an oxygen or nitrogen atom. This type of interaction can be crucial for molecular recognition and binding within the active sites of enzymes. The significance of 5-iodo-substituted nucleosides in medicine, such as the antiviral agent 5-iodo-2'-deoxyuridine, underscores the importance of these intermolecular forces in mediating biological activity. nih.govbeilstein-journals.org

Chemical Stability and Degradation Pathways of this compound

The stability of this compound is a critical factor influencing its reactivity and potential applications. Degradation of this compound can occur under various conditions, primarily through hydrolytic, photolytic, and thermal pathways. Understanding these degradation routes is essential for predicting its behavior in different chemical environments.

The chemical stability of this compound is significantly influenced by pH, temperature, and exposure to light. The electron-withdrawing nature of the iodine atom at the C5 position and the presence of the methyl group at the N1 position of the uracil ring play crucial roles in its reactivity and degradation kinetics.

Hydrolytic Degradation

The primary degradation pathway for 5-halouracils, including this compound, in aqueous solutions is hydrolysis. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

pH-Dependent Hydrolysis:

Studies on the parent compound, 5-iodouracil (B140508), have shown that its hydrolysis is subject to both specific acid and specific base catalysis. The ease of hydrolysis among 5-halouracils increases in the order of 5-fluoro- < 5-chloro- < 5-bromo- < 5-iodouracil. This trend is attributed to the increasing polarizability and decreasing bond strength of the carbon-halogen bond down the group.

In alkaline conditions , the degradation of 5-iodouracil is significantly accelerated. The primary mechanism involves the attack of a hydroxide (B78521) ion on the C6 position of the uracil ring, leading to the formation of an intermediate which subsequently undergoes ring opening and rearrangement. The major degradation products identified from the strongly alkaline hydrolysis of 5-iodouracil are uracil and barbituric acid. The formation of these products is dependent on the hydroxyl ion attack on the monoanion of the halouracil or a kinetically equivalent solvent attack on the dianion.

While specific kinetic data for this compound is not extensively available, the presence of the 1-methyl group is not expected to fundamentally alter the hydrolytic degradation pathway observed for 5-iodouracil, although it may influence the reaction rates.

General Base Catalysis:

In buffered solutions, the hydrolysis of 5-halouracils can also be catalyzed by general bases. For instance, phosphate (B84403) and borate (B1201080) buffers have been shown to catalyze the degradation of 5-iodouracil. This catalysis involves the attack of the buffer anion on the undissociated halouracil and its monoanion.

Condition Proposed Degradation Products of 5-Iodouracil
Strongly Alkaline (NaOH)Uracil, Barbituric acid
Oxygen-free Bicarbonate BufferIsobarbituric acid (from 5-bromouracil)

Data extrapolated from studies on 5-iodouracil and other 5-halouracils.

Photolytic Degradation

This compound is sensitive to light, particularly in the UV region. Photodegradation involves the cleavage of the C-I bond, which is the weakest bond in the molecule. Upon absorption of UV radiation, the C-I bond can undergo homolytic cleavage to generate a uracilyl radical and an iodine radical. These reactive intermediates can then participate in a variety of subsequent reactions, leading to a range of degradation products.

The specific products of photolytic degradation in aqueous solution can be complex and are dependent on the presence of oxygen and other reactive species. Potential reactions of the uracilyl radical include hydrogen abstraction from the solvent to form 1-methyluracil (B15584) or reaction with oxygen to form peroxy radicals, which can lead to further degradation products.

Thermal Degradation

While specific studies on the thermal decomposition of this compound are limited, information from related compounds such as 5-fluorouracil (B62378) suggests that the uracil ring itself is thermally stable to a certain extent. For 5-fluorouracil, significant thermal breakdown occurs at temperatures above 280°C. It is anticipated that this compound would exhibit lower thermal stability due to the weaker C-I bond compared to the C-F bond. The initial step in the thermal degradation is likely to be the cleavage of the C-I bond, followed by the decomposition of the resulting radical species and the uracil ring at higher temperatures.

Degradation Pathway Key Factors Primary Mechanism Potential Major Products (Inferred)
HydrolysispH, BuffersNucleophilic attack by OH⁻ or general bases1-Methyluracil, Barbituric acid derivatives
PhotolysisUV radiation, OxygenHomolytic cleavage of the C-I bond1-Methyluracil, various radical-mediated products
Thermal DecompositionHigh temperatureCleavage of the C-I bond, ring decompositionHalogenated fragments, products of ring fragmentation

Biological and Biomedical Research Applications of 5 Iodo 1 Methyluracil Mechanistic and Pre Clinical Focus

Molecular Mechanisms of Antiviral Activity

The antiviral effects of 5-Iodo-1-methyluracil are believed to be rooted in its structural similarity to naturally occurring nucleosides, allowing it to interfere with viral replication processes.

Inhibition of Viral DNA and RNA Synthesis

As an analog of thymidine (B127349), this compound can be biotransformed within a cell to its triphosphate derivative. This activated form can then act as a competitive inhibitor of viral DNA polymerases. By competing with the natural substrate, deoxythymidine triphosphate, it can be incorporated into the growing viral DNA chain. The presence of the large iodine atom at the 5-position can disrupt the normal helical structure of the DNA and interfere with the subsequent binding of DNA polymerase, thereby terminating chain elongation and inhibiting viral replication. mdpi.com

Similarly, for RNA viruses, the triphosphate form of this compound may be recognized by viral RNA-dependent RNA polymerases. Its incorporation into the nascent RNA strand can lead to premature chain termination or the production of non-functional viral RNA, thus halting the viral life cycle. nih.govmdpi.com The antiviral activity of related 5-substituted pyrimidine (B1678525) nucleosides has been well-documented, supporting this proposed mechanism of action. nih.gov For instance, the 5-iodo analog, 1-(2-deoxy-4-thio-beta-d-ribofuranosyl)-5-iodouracil (4'-thioIDU), has been shown to inhibit viral DNA synthesis at low concentrations. allenpress.com

Interaction with Viral and Cellular Enzymes (e.g., Thymidine Kinase, Adenosine (B11128) Deaminase)

The activation of this compound to its active triphosphate form is a critical step in its antiviral activity and is often dependent on both viral and cellular kinases. entokey.com Viral thymidine kinase (TK), an enzyme encoded by many herpesviruses, often exhibits a broader substrate specificity than its cellular counterpart. This allows for the preferential phosphorylation of nucleoside analogs like this compound in virus-infected cells. mdpi.com This selective activation contributes to the compound's antiviral specificity and reduces its toxicity to uninfected host cells. Research on the related compound, 5-iodo-2'-deoxyuridine (IDU), has shown that resistance in Varicella Zoster Virus can arise from mutations in the viral TK gene, highlighting the enzyme's crucial role in the drug's mechanism. iaea.org While direct studies on this compound are limited, the activity of analogs like 4'-thioIDU is partially dependent on viral thymidine kinase. allenpress.com

There is currently limited direct evidence detailing the interaction of this compound with adenosine deaminase. Adenosine deaminase is an enzyme involved in purine (B94841) metabolism and its inhibition can modulate cellular nucleotide pools. wustl.edu Further research is needed to elucidate any potential role of this enzyme in the metabolism or activity of this compound.

Cellular Uptake and Metabolism Studies (Pre-clinical)

Pre-clinical studies on the cellular uptake and metabolism of this compound are not extensively available. However, insights can be drawn from related compounds. Nucleoside analogs are typically transported into cells via nucleoside transporters. nih.gov Once inside the cell, this compound would likely undergo phosphorylation by cellular and/or viral kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form.

Clinical pharmacology studies of the related compound 5-iodo-2'-deoxyuridine (IdUrd) show that it is primarily metabolized to 5-iodouracil (B140508) (IUra). mdpi.com This suggests that this compound may also be subject to metabolic degradation, potentially through the cleavage of the glycosidic bond or deiodination. In vivo studies with a radiolabeled analog of IdUrd, ¹⁸F-FIAU, in mice demonstrated that a significant portion of the compound is metabolized to ¹⁸F-FAU (the de-iodinated form) in the blood. nih.gov Understanding the specific metabolic pathways of this compound is crucial for optimizing its therapeutic potential and predicting its pharmacokinetic profile.

Radiosensitization Properties

This compound belongs to a class of compounds known as halogenated pyrimidines, which have been investigated for their ability to enhance the sensitivity of tumor cells to radiation therapy.

Theoretical and Experimental Studies on DNA Radiosensitization Mechanisms

The radiosensitizing effect of this compound is predicated on its incorporation into the DNA of rapidly dividing cancer cells in place of thymine (B56734). iaea.org The presence of the heavy iodine atom in the DNA structure makes it a more effective target for ionizing radiation. Theoretical and experimental studies have elucidated a key mechanism known as dissociative electron attachment (DEA). nih.govresearchgate.net

When irradiated, the biological medium, primarily water, produces a shower of low-energy electrons. These electrons can be captured by the highly electron-affinic 5-iodouracil moiety within the DNA. nih.gov This electron attachment is a resonant process, meaning it occurs most efficiently at specific electron energies. acs.org The resulting transient negative ion is unstable and rapidly dissociates, leading to the cleavage of the carbon-iodine bond. nih.govbioone.org This process generates a highly reactive uracilyl radical and an iodide anion. bioone.org The uracilyl radical can then induce further damage, such as abstracting a hydrogen atom from a nearby deoxyribose sugar, ultimately leading to a DNA strand break. allenpress.com Studies on related compounds like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) have shown that this process is more efficient in single-stranded DNA regions, such as those found in replication forks and transcription bubbles, which are more prevalent in rapidly proliferating cancer cells. allenpress.combioone.org

Experimental studies with 5-iodo-4-thio-2′-deoxyuridine (ISdU), a related radiosensitizer, have confirmed that its efficacy is linked to the formation of double-strand breaks following irradiation. researchgate.net

Radiosensitization MechanismDescriptionKey Intermediates
Incorporation into DNA This compound is incorporated into the DNA of cancer cells in place of thymine during DNA synthesis.This compound triphosphate
Dissociative Electron Attachment (DEA) Incorporated 5-iodouracil captures low-energy electrons produced by ionizing radiation.Transient negative ion
Bond Cleavage The unstable transient negative ion dissociates, breaking the carbon-iodine bond.Uracilyl radical, Iodide anion
DNA Damage The highly reactive uracilyl radical causes further damage, leading to DNA strand breaks.DNA strand breaks

Electron Transfer Processes and Anion Formation in DNA Mimics

The initial step in the radiosensitization cascade is the transfer of an electron to the 5-iodouracil base. Studies using DNA mimics and theoretical calculations have been instrumental in understanding this process. The high electron affinity of halogenated uracils makes them effective "sinks" for radiation-produced electrons. nih.gov

Upon electron capture, a transient negative ion, or radical anion, is formed. bioone.org The stability and fate of this anion are crucial to the radiosensitization mechanism. For 5-iodouracil, the dissociation of the radical anion to form the iodide anion and a uracilyl radical is a highly favorable and rapid process. nih.govbioone.org This is in contrast to 5-fluorouracil (B62378), where the carbon-fluorine bond is much stronger, and the formation of the fluoride (B91410) anion is less efficient. bioone.org

The formation of the iodine anion (I⁻) has been identified as the most abundant anionic product in dissociative electron attachment studies of 5-iodouracil. nih.gov This efficient anion formation is a hallmark of its potential as a radiosensitizer, as it directly leads to the creation of the damaging uracilyl radical within the DNA structure. nih.gov

CompoundKey Electron Transfer/Anion Formation Characteristics
5-Iodouracil High electron affinity, efficient capture of low-energy electrons. Rapid and efficient dissociation of the transient negative ion to form an iodide anion and a uracilyl radical. nih.govbioone.org
5-Bromouracil Similar mechanism to 5-iodouracil, but with a slightly less efficient dissociation of the transient negative ion compared to the iodo-analog. bioone.org
5-Fluorouracil Lower efficiency of dissociative electron attachment and anion formation due to the stronger carbon-fluorine bond. bioone.org

Impact on DNA Damage and Repair Pathways (Molecular Level)

The incorporation of 5-iodouracil into DNA, typically via its deoxynucleoside form (IdU), creates a lesion that is recognized and processed by the cell's DNA repair machinery. The presence of the bulky iodine atom at the 5-position of the uracil (B121893) ring distorts the DNA helix, marking it as a site of damage. This has a direct impact on several DNA repair pathways.

Research on Chinese hamster ovary (CHO) cells has shown that the incorporation of IdU into the genome sensitizes the cells to radiation. This radiosensitization is linked to a reduction in the cell's capacity to repair DNA. Specifically, the presence of IdU reduces the rate of repair for both DNA double-strand breaks (DSBs) and interphase chromatin breaks. This suggests that the lesion either directly inhibits the enzymatic activity of repair proteins or creates a structure that is more difficult for the repair machinery to resolve.

The primary pathway for repairing single-base lesions, such as a modified uracil base, is the Base Excision Repair (BER) pathway. BER is initiated by DNA glycosylases, which recognize and excise the damaged base. While direct studies on 5-iodouracil are limited, research on analogous damaged bases like 5-formyluracil (B14596) shows that they are recognized and removed by human DNA glycosylases such as hNTH1. It is highly probable that 5-iodouracil is also a substrate for one or more DNA glycosylases, initiating its removal from the genome.

Furthermore, studies on the related compound 5-fluorouracil (5-FU) have demonstrated that the lesions it creates are substrates for both BER and Mismatch Repair (MMR) pathways. This indicates that cells employ multiple strategies to correct halogenated pyrimidines in their DNA. If the initial lesion caused by 5-iodouracil is not properly repaired by BER, it can lead to the formation of single-strand breaks and, subsequently, more cytotoxic double-strand breaks during DNA replication, which are then addressed by pathways like homologous recombination.

Applications in Nucleic Acid Research and Probes

This compound, in its deoxynucleoside form (5-iodo-2'-deoxyuridine), is a valuable tool for the chemical synthesis of modified DNA. It can be chemically converted into a phosphoramidite (B1245037) monomer, the standard building block for automated solid-phase oligonucleotide synthesis. This allows for the precise, site-specific incorporation of the iodinated base into a custom DNA sequence.

The stability of the 5'-iodonucleoside is a key advantage; it is stable enough to withstand the standard conditions of automated DNA synthesis and subsequent ammonia (B1221849) deprotection steps used to release the final oligonucleotide product. Intact incorporation into DNA typically proceeds with high yields, ranging from approximately 85% to 95%. The successful synthesis of these modified oligonucleotides enables a wide range of downstream applications in nucleic acid research.

Table 1: Overview of 5-Iodothymidine Incorporation into Synthetic Oligonucleotides

ParameterDescriptionTypical Value/Finding
Synthesis MethodStandard automated solid-phase DNA synthesis.Utilizes an iodothymidine phosphoramidite monomer.
Incorporation YieldThe efficiency of adding the modified base during synthesis.~85–95%
StabilityResistance to degradation during synthesis and deprotection.The 5'-iodide is stable to standard ammonia deprotection conditions.
ApplicationUse of the resulting modified oligonucleotide.Enables nonenzymatic ligation of DNA strands and development of molecular probes.

The unique properties of the iodine atom make 5-iodouracil an effective component of molecular probes for studying biological systems. As a halogenated nucleotide, it is photo-labile, meaning it can form a covalent bond with nearby molecules upon exposure to UV light. This property is exploited in UV-crosslinking experiments to map the interactions between DNA and proteins.

By incorporating 5-iodouracil into a specific site in a DNA sequence, researchers can "capture" the proteins that bind at or near that location. When the DNA-protein complex is irradiated with UV light, the iodouracil (B1258811) base becomes reactive and cross-links to amino acid residues in close contact, allowing for the identification of the binding protein and the precise site of interaction. This technique has been used to investigate DNA repair proteins, such as the Ku protein, which binds to broken DNA ends.

Another application is in the development of "photo-aptamers." Aptamers are short, single-stranded DNA or RNA molecules that can bind to a specific target molecule. By first selecting an aptamer that contains a non-photoreactive placeholder base and then replacing it with the photo-labile 5-iodouracil, a photo-aptamer is created. This allows for the aptamer to first bind its target and then be permanently cross-linked to it upon UV irradiation, which is useful for target validation and diagnostic applications.

Pre-clinical Assessment of Biological Activity (Non-human, In Vitro)

The deoxynucleoside form, 5-iodo-2'-deoxyuridine (also known as idoxuridine), has been extensively studied for its antiviral properties. Its mechanism of action relies on its structural mimicry of thymidine. Viral enzymes, particularly thymidine kinase, phosphorylate idoxuridine (B1674378) into its active triphosphate form. This active form is then mistakenly incorporated into newly synthesized viral DNA in place of thymidine triphosphate.

This incorporation has severe consequences for the virus. The presence of the bulky iodine atom can cause steric hindrance, distorting the DNA helix. More importantly, it leads to base pairing errors during subsequent rounds of viral DNA replication, resulting in a cascade of mutations. The resulting viral genomes are faulty, leading to the production of non-infectious or defective viral particles and ultimately inhibiting the replication and spread of the virus. nih.gov

In vitro studies have demonstrated the efficacy of this mechanism against several viruses in various cell culture models.

Table 2: Antiviral Activity of 5-Iodo-2'-deoxyuridine (IdU) in Cell Culture Models

VirusCell Culture ModelObserved EffectReference
B virus (Cercopithecine herpesvirus 1)Cynomolgus monkey kidney cells, KB cells, HEp-2 cellsInterferes with viral replication. researchgate.net
Herpesvirus of infectious bovine rhinotracheitisMonolayer cultures of secondary bovine fetal kidney cellsMarkedly inhibitory to virus-induced cytopathogenic effect; potency comparable to cytosine arabinoside. nih.gov
Herpes Simplex Virus Type 1 (HSV-1)Human keratinocytesDemonstrates antiviral activity. altogenlabs.com

The same mechanism that underlies the antiviral activity of 5-iodo-2'-deoxyuridine also accounts for its cytotoxicity in host cells. The compound lacks perfect specificity for viral DNA polymerase over host cell DNA polymerase. nih.gov Consequently, it can also be incorporated into the DNA of host cells, leading to DNA damage, mutations, and inhibition of normal cellular replication. nih.gov

The primary mechanism of cytotoxicity is the disruption of DNA synthesis and integrity. By being incorporated into genomic DNA, it creates lesions that can stall replication forks and induce DNA strand breaks. As discussed previously, the presence of this lesion also impairs the cell's ability to conduct DNA repair, compounding the damage. researchgate.net This accumulation of unrepairable DNA damage can trigger programmed cell death, or apoptosis.

The cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process (like cell proliferation) by 50%. This value is determined by treating cell lines with increasing concentrations of the compound and measuring cell viability. While specific IC50 values for this compound or its nucleoside are highly dependent on the cell line and assay conditions, the principle remains a cornerstone of pre-clinical assessment.

Table 3: Representative Cytotoxicity (IC50) Data for Pyrimidine Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)
5-Fluorouracil (related pyrimidine analog)HCT116Colorectal Carcinoma~0.34 - 22.4 (depending on derivative)
5'-dFUrd (related pyrimidine analog)Ehrlich ascites tumor cellsAscites Tumor48

Note: The IC50 values are provided for structurally related and mechanistically similar pyrimidine analogs to illustrate the range of cytotoxic potency observed in vitro. researchgate.net

Role in Hypervalent Iodine Chemistry for Biological Applications

The exploration of this compound and related uracil derivatives as precursors for hypervalent iodine(III) reagents is an emerging area of research with significant potential for biological and biomedical applications. These novel reagents, often featuring a uracil moiety directly attached to the hypervalent iodine center, offer unique opportunities for bioconjugation, mechanistic studies, and the development of targeted therapeutic agents. The inherent biological relevance of the uracil scaffold makes these compounds particularly interesting for applications in chemical biology and medicinal chemistry.

Recently, a straightforward synthetic protocol has been developed for a new class of uracil-based cyclic hypervalent iodine reagents, termed Uracil-benzoiodoxol (Uracil-BX). chemrxiv.org This synthesis involves the reaction of a uracil derivative with a hypervalent iodine counterpart in the presence of an acid. chemrxiv.org These Uracil-BX reagents have demonstrated thermal stability, a crucial factor for their practical application. chemrxiv.org The development of these novel reagents opens the door to new avenues in the functionalization of biomolecules and the synthesis of complex molecular architectures.

One of the key applications of these uracil-derived hypervalent iodine compounds is in the umpolung functionalization of the C-5 position of the uracil ring. chemrxiv.org This strategy allows for the introduction of various substituents, such as sulfenyl and amino groups, under metal-free conditions. chemrxiv.org The ability to selectively modify the uracil core is of great interest for the synthesis of modified nucleosides and nucleotides with potential therapeutic or diagnostic applications.

The biological significance of these novel uracil-based hypervalent iodine reagents is currently under investigation, with a particular focus on their interactions with biologically relevant macromolecules. For instance, studies have explored the interaction of a sulfenylated compound derived from Uracil-BX with G-quadruplex (GQ) DNA. chemrxiv.org GQ DNA structures are recognized as important targets for anticancer therapies, and the ability of these novel compounds to selectively bind to specific GQ sequences is a promising area of research. chemrxiv.org

Initial biophysical studies have suggested that certain Uracil-BX derivatives can preferentially interact with the vascular endothelial growth factor (VEGF) G-quadruplex DNA. chemrxiv.org This selective binding could potentially be exploited to regulate gene expression in cancer cells, highlighting the potential of these compounds as novel therapeutic agents. chemrxiv.org The unique interaction between hypervalent iodine reagents and GQ-DNA represents a new frontier in the development of targeted cancer therapies. chemrxiv.org

In addition to cyclic reagents, uracil-iodonium(III) salts have also been synthesized and utilized as modules for constructing functionalized nucleobases and nucleosides. nih.gov While some of these salts have been reported to be hygroscopic, recent studies have focused on synthesizing a series of uracil iodonium(III) salts with varied structural motifs and counterions to improve their stability and utility. nih.gov

The application of these uracil-iodonium(III) salts has been demonstrated in copper-catalyzed arylation reactions, for example, in the synthesis of indoyl uracil derivatives. nih.gov Furthermore, they have been employed in the construction of sulfides through a sulfur-iodine exchange protocol. nih.gov These reactions showcase the versatility of uracil-derived hypervalent iodine reagents in synthetic organic chemistry, providing tools for the creation of complex molecules with potential biological activity.

The table below summarizes the types of uracil-derived hypervalent iodine reagents and their demonstrated or potential biological applications.

Reagent TypePrecursorDemonstrated/Potential Biological Application
Uracil-benzoiodoxol (Uracil-BX)Uracil derivativeInteraction with G-quadruplex DNA, potential as anticancer agent
Uracil-iodonium(III) saltsUracil derivativeSynthesis of functionalized nucleobases and nucleosides

The continued development of hypervalent iodine reagents derived from this compound and other uracil analogs holds considerable promise for advancing biological and biomedical research. The ability to combine the unique reactivity of hypervalent iodine with the inherent biological relevance of the uracil scaffold provides a powerful platform for the design and synthesis of novel molecular probes, diagnostic agents, and targeted therapeutics.

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel 5-Iodo-1-methyluracil Derivatives with Tuned Properties

Future synthetic efforts will concentrate on creating novel analogues of this compound with precisely tuned physicochemical and biological properties. The strategic modification of the uracil (B121893) core is a key approach to modulating activity. The introduction of different substituents at various positions on the pyrimidine (B1678525) ring can significantly alter the molecule's size, shape, and electronic distribution, thereby influencing its interaction with biological targets. mdpi.com

General strategies for synthesizing substituted uracil derivatives often involve multi-step reactions, including condensation and cyclization processes. chemijournal.com For instance, the Biginelli reaction and its variations provide a robust platform for creating dihydropyrimidine (B8664642) scaffolds that can be further modified. chemijournal.com Other methods include the substitution of atoms on the pyrimidine ring, such as replacing a bromine atom at the C5 position with various amines or phenoxy groups. mdpi.com Hydrazinolysis of a chloro-substituted uracil can yield a reactive intermediate that, upon condensation with aldehydes, forms hydrazones, which can be cyclized to create fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines. scirp.org These established synthetic routes for uracil derivatives can be adapted for the targeted synthesis of novel this compound analogues. scirp.org By systematically altering substituents, researchers can aim to enhance target specificity, improve metabolic stability, or introduce new functionalities.

Table 1: Potential Synthetic Strategies for Novel this compound Derivatives

Synthetic Approach Description Potential Outcome
Substitution at N3 Introduction of various alkyl or aryl groups at the N3 position. Modulate lipophilicity and hydrogen bonding capacity.
Modification at C6 Attachment of different functional groups at the C6 position via intermediates like 6-chloro-1-methyluracil. scirp.org Influence steric interactions and potential for new binding modes.
Bioisosteric Replacement of Iodine Substitution of the iodine atom at C5 with other halogens (Br, Cl) or functional groups of similar size. Fine-tune electronic properties and metabolic stability. mdpi.com

| Fused Ring Systems | Cyclization reactions involving substituents at C5 and C6 to create bicyclic or tricyclic structures. scirp.org | Create rigid scaffolds with potentially novel biological activities. |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and High-Resolution Imaging

To understand the precise mechanism of action of this compound, it is crucial to study its molecular dynamics upon interaction with biological targets or upon photoactivation. Time-resolved spectroscopy is a powerful tool for investigating short-lived intermediates and reaction pathways that occur on timescales from femtoseconds to milliseconds. researchgate.netresearchgate.net

Time-resolved infrared (TR-IR) spectroscopy, for example, can provide detailed structural information about molecular species as a reaction proceeds. unipr.itbyopera.com By initiating a reaction with a light pulse, TR-IR can track changes in vibrational modes, allowing for the identification of transient intermediates and their structural evolution. unipr.it This technique is particularly well-suited for studying photoinduced reactions and can reveal the kinetics and structure of species that are invisible to conventional spectroscopic methods. byopera.com For this compound, TR-IR could be used to study its interaction with target proteins or its degradation pathways, providing snapshots of the molecular changes involved.

On even faster timescales, femtosecond time-resolved spectroscopy can elucidate the initial events following light absorption, such as energy transfer and electron transfer processes. researchgate.net These ultrafast techniques are essential for understanding the primary photophysical and photochemical events that may trigger the biological activity of the compound. researchgate.net Coupling these spectroscopic methods with high-resolution imaging techniques will provide spatiotemporal data, mapping not only when a mechanistic event occurs but also where it happens within a cellular context.

Integration with Systems Biology and Cheminformatics Approaches

Moving beyond a single-target, single-molecule paradigm, future research will benefit from integrating systems biology and cheminformatics. This holistic approach aims to understand the broader impact of this compound on complex biological networks, such as signaling cascades and metabolic pathways. nih.govnih.gov

Systems biology combines computational modeling with high-throughput experimental data to analyze the entirety of cellular networks. nih.gov By treating this compound as a perturbation to the cellular system, researchers can monitor global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). This can reveal off-target effects, identify downstream consequences of target engagement, and uncover unexpected connections between cellular pathways. nih.gov

Cheminformatics provides the tools to connect the chemical structure of this compound and its derivatives to their biological effects. nih.gov By analyzing structure-activity relationships across large datasets, cheminformatics can help predict the biological activities of novel derivatives and identify which structural features are responsible for specific effects. nih.gov The integration of these two fields—termed "systems chemical biology"—will enable the creation of predictive models that link chemical structures to their network-level biological consequences, guiding the rational design of next-generation compounds. nih.gov

Development of Computational Models for Predictive Research

Computational modeling is becoming an indispensable tool in modern drug research, enabling the prediction of molecular properties and biological activities before synthesis and testing. nih.gov For this compound, the development of robust computational models can significantly accelerate the discovery and optimization of its derivatives.

These models can range from predicting the bioactivity of a molecule against a specific target to forecasting its broader interactions within a biological system. nih.gov By leveraging machine learning and deep learning algorithms trained on large datasets of chemical structures and their associated biological data, it is possible to build predictive models for properties like binding affinity, selectivity, and potential toxicity. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed for a series of this compound derivatives to identify the key structural features that govern their activity.

Furthermore, computational approaches can be used to screen virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis. nih.gov This in silico screening can save significant time and resources compared to traditional high-throughput screening. As biochemical data accumulates, these predictive models can be continuously refined, creating a powerful feedback loop between computational prediction and experimental validation that drives the research forward. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-iodo-1-methyluracil, and how do their efficiencies compare?

  • Methodology : The compound is commonly synthesized via palladium-catalyzed Heck reactions. For example, coupling of glycal derivatives with this compound using palladium catalysts yields pseudothymidine analogs with ~51% efficiency . Alternative routes may involve alkylation of 5-iodouracil in polar aprotic solvents (e.g., DMSO) with methylating agents under basic conditions (e.g., K₂CO₃) . Compare yields, reaction times, and purity using techniques like HPLC.
  • Data Consideration : Report diastereoselectivity and byproduct profiles, as these vary with reaction conditions (e.g., temperature, catalyst loading) .

Q. What analytical methods are critical for characterizing this compound and confirming its purity?

  • Methodology : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., methyl and iodine positions). Mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV detection (λ ~270 nm for uracil derivatives) .
  • Best Practices : For novel derivatives, include elemental analysis and X-ray crystallography (if crystals are obtainable). For known compounds, cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How should this compound be stored to ensure stability in long-term studies?

  • Guidelines : Store in airtight, light-protected containers at –20°C. Monitor decomposition via periodic TLC or NMR, as iodine substituents may undergo photolytic or thermal cleavage. Pre-dry solvents (e.g., DMSO) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound synthesis?

  • Methodology : Employ density functional theory (DFT) to model transition states in palladium-catalyzed couplings. Tools like Gaussian or ORCA predict regioselectivity and activation energies. Compare computational results with experimental yields to refine catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
  • Data Integration : Use AI-driven synthesis planners (e.g., Reaxys or Pistachio) to propose alternative pathways and validate feasibility via retro-synthetic analysis .

Q. What strategies resolve contradictions in reported diastereoselectivity for Heck reactions involving this compound?

  • Approach : Systematically vary substrates (e.g., glycal stereochemistry) and reaction parameters (e.g., solvent polarity, temperature). Use 1^1H NMR coupling constants and NOESY to assign stereochemistry. Meta-analyze literature data to identify outliers (e.g., conflicting yields due to unoptimized reducing agents) .
  • Case Study : reports 51% yield for pseudothymidine synthesis, but discrepancies may arise from desilylation efficiency. Replicate experiments with controlled water content to assess reproducibility .

Q. How can this compound be integrated into multistep syntheses of nucleoside analogs?

  • Design : Use this compound as a precursor for Suzuki-Miyaura cross-couplings to introduce aryl/heteroaryl groups. Post-functionalization (e.g., deiodination or fluorination) expands utility. Monitor intermediates via LC-MS to track side reactions .
  • Challenges : Address competing pathways (e.g., N3 vs. O4 alkylation) by optimizing protecting groups (e.g., silyl ethers) .

Q. What in vitro biological assays are suitable for studying this compound’s activity?

  • Experimental Design : Screen against thymidylate synthase or DNA/RNA polymerases using fluorometric assays. Include positive controls (e.g., 5-fluorouracil) and assess cytotoxicity via MTT assays. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize targets .
  • Data Interpretation : Correlate IC₅₀ values with structural features (e.g., iodine’s electron-withdrawing effects) using QSAR models .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook provides reference 1^1H/13^13C NMR and IR spectra for cross-validation .
  • Synthesis Protocols : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducible experimental reporting, including detailed SI files for multi-step procedures .
  • Ethical Compliance : Adhere to FINER criteria to ensure research questions are novel and socially relevant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.